molecular formula C18H18ClN3O3S B11051064 9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B11051064
M. Wt: 391.9 g/mol
InChI Key: YEIZIGBHJCCZQJ-UHFFFAOYSA-N
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Description

9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoquinazoline core, which is a fused ring system combining pyridine and quinazoline rings, with various substituents including a chlorine atom, a methyl group, and a piperidinylsulfonyl group.

Preparation Methods

The synthesis of 9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridoquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and 2-chloropyridine.

    Introduction of the Piperidinylsulfonyl Group: This step involves the reaction of the intermediate compound with piperidine and a sulfonylating agent such as chlorosulfonic acid.

    Chlorination and Methylation:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: This compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one include other pyridoquinazoline derivatives and compounds with similar substituents. Some examples include:

Compared to these similar compounds, this compound may exhibit unique properties due to the specific arrangement of its substituents and the presence of the pyridoquinazoline core

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

9-chloro-3-methyl-8-piperidin-1-ylsulfonylpyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C18H18ClN3O3S/c1-12-5-8-22-15-11-14(19)16(10-13(15)18(23)20-17(22)9-12)26(24,25)21-6-3-2-4-7-21/h5,8-11H,2-4,6-7H2,1H3

InChI Key

YEIZIGBHJCCZQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=O)C3=CC(=C(C=C3N2C=C1)Cl)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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